![molecular formula C10H12F3NO B1460562 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline CAS No. 1369775-43-8](/img/structure/B1460562.png)
2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline
Overview
Description
2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline, or 2-P2TFA, is a compound used in scientific research for its unique properties. It is a member of the aniline family, which is a class of aromatic compounds. 2-P2TFA is a colorless liquid that is soluble in water and has a low vapor pressure. It is a highly polar compound, meaning it has a strong affinity for water molecules, and is a good solvent for organic compounds. Its chemical formula is C8H9F3NO.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis of Quinolinones : Research demonstrates the preparation of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which react with diethyl malonate to yield substituted products that can be hydrolyzed and decarboxylated to form 4,4,4-trifluorobutyric acids. These acids are precursors to 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, showcasing the utility of trifluoromethyl aniline derivatives in synthesizing complex organic molecules (Gong & Kato, 2004).
C-H Imidation of Benzaldehydes : The use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group has been reported to enable Ruthenium(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Material Science
- Conducting Polymers : The chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid has been explored, resulting in soluble interpolyelectrolyte complexes with significant ionic conductivity. This highlights the potential application of trifluoromethyl aniline derivatives in creating conductive polymeric materials (Boeva & Sergeyev, 2014).
Medicinal Chemistry
- Synthesis of Kinase Inhibitors : Derivatives of trifluoromethyl aniline have been optimized as potent inhibitors of Src kinase activity, demonstrating the relevance of these compounds in the development of new therapeutic agents. The modifications on the aniline moiety significantly impact the inhibitory activity and selectivity towards Src kinase (Boschelli et al., 2001).
Analytical Chemistry
- Spectroscopic Studies : Detailed spectroscopic and quantum chemical investigations have been conducted on trifluoromethyl aniline derivatives to understand their structural and electronic properties. These studies provide insights into the molecular interactions and reactivity of such compounds (Arjunan, Rani, & Mohan, 2011).
properties
IUPAC Name |
2-propan-2-yloxy-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQRDBADSYLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.